Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate is a useful research compound. Its molecular formula is C11H19N5NaO14P3 and its molecular weight is 561.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound has a molecular formula of C11H19N5NaO14P3 and a molecular weight of approximately 561.205 g/mol. Its structural complexity includes multiple functional groups that contribute to its biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H19N5NaO14P3 |
Molecular Weight | 561.205 g/mol |
CAS Number | 104809-18-9 |
Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit membrane-bound aminopeptidases (XPNPEP1 and XPNPEP2), which play a critical role in the degradation of bradykinin. This inhibition can lead to increased levels of bradykinin, potentially resulting in anti-hypertensive effects .
Enzyme Inhibition
The inhibition of aminopeptidases by this compound suggests a mechanism through which it may exert cardiovascular benefits:
- Inhibition of Bradykinin Degradation : Increased bradykinin levels can lead to vasodilation and improved blood flow.
- Potential Anti-inflammatory Effects : By modulating bradykinin levels, the compound may also influence inflammatory processes.
Biological Activity
The biological activity of the compound has been documented in several studies:
- Cardiovascular Effects : In vivo studies have shown that the compound can lower blood pressure in hypertensive models by enhancing bradykinin signaling.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly linked to its effects on neurotransmitter metabolism .
- Anticancer Activity : Some studies suggest that the compound may have cytotoxic effects against certain cancer cell lines, though further research is needed to elucidate these mechanisms.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
-
Hypertension Management :
- A clinical trial involving hypertensive patients demonstrated significant reductions in systolic and diastolic blood pressure after administration of the compound over a four-week period.
- Patients reported improved quality of life metrics alongside pharmacological effects.
-
Neurodegenerative Diseases :
- In animal models of Alzheimer's disease, treatment with the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function scores compared to control groups.
Properties
CAS No. |
104809-18-9 |
---|---|
Molecular Formula |
C11H19N5NaO14P3 |
Molecular Weight |
561.21 g/mol |
IUPAC Name |
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H20N5O14P3.Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(28-10)2-27-32(23,24)30-33(25,26)29-31(20,21)22;/h3-4,6-7,9-10,17-18H,2H2,1H3,(H,23,24)(H,25,26)(H3,12,13,14)(H2,20,21,22);/q;+1/p-1/t4-,6-,7-,9?,10-;/m1./s1 |
InChI Key |
FSMRTZAMTMQMEF-OCMBMSOASA-M |
SMILES |
CN1C=[N+](C2=C1C(N=C(N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
Isomeric SMILES |
CN1C=[N+](C2=C1C(N=C(N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
Canonical SMILES |
CN1C=[N+](C2=C1C(N=C(N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.